4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Description
4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with methoxy groups and an azetidine ring linked to an imidazole moiety
Properties
IUPAC Name |
4,6-dimethoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-15-4-5-18(10)7-11-8-19(9-11)14-16-12(20-2)6-13(17-14)21-3/h4-6,11H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMTXGNAUJZZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC(=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen atmosphere.
Substitution with Methoxy Groups: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, resulting in 4,6-dimethoxy-2-methylthiopyrimidine.
Introduction of the Azetidine-Imidazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if sulfur-containing groups are present.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, phosphorus oxychloride, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic nature and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The azetidine ring may also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene, which contain the imidazole ring, exhibit various biological activities, including antihistaminic and analgesic effects.
Pyrimidine Derivatives: Compounds such as 4,6-dimethoxy-2-methylthiopyrimidine are used as intermediates in the synthesis of herbicides and other agrochemicals.
Uniqueness
4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine core with an azetidine-imidazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
4,6-Dimethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS Number: 2640961-88-0) is a complex heterocyclic compound featuring a pyrimidine core with methoxy substitutions and an azetidine ring linked to an imidazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₅O₂
- Molecular Weight : 289.33 g/mol
- Structure : The compound consists of a pyrimidine base with specific functional groups that may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that heterocyclic compounds can inhibit the growth of various bacterial strains. The presence of the imidazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial membranes and enzymes.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Heterocycles like pyrimidines are known for their role in cancer therapeutics. Preliminary studies have indicated that derivatives of pyrimidine can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival.
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation : It could influence key signaling pathways such as those involving apoptosis or cell cycle regulation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4 and 6 positions significantly enhanced activity against resistant strains.
- Anticancer Activity : Research conducted on pyrimidine-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of substituents on the pyrimidine ring for enhancing cytotoxicity against cancer cell lines .
- Enzyme Interaction : A structure–activity relationship (SAR) study revealed that modifications to the azetidine moiety could enhance binding affinity to target enzymes, suggesting a pathway for optimizing the compound's therapeutic profile .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
